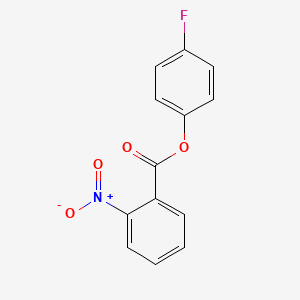

4-Fluorophenyl 2-nitrobenzoate

Overview

Scientific Research Applications

Heterocyclic Synthesis

4-Fluorophenyl 2-nitrobenzoate is a key precursor in heterocyclic synthesis, enabling the creation of various nitrogenous cycles important in drug discovery. A study highlighted its utility in generating benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides through solid-phase synthesis, showcasing its versatility as a building block for medicinal chemistry (Soňa Křupková et al., 2013).

Amyloid Imaging Agent Synthesis

Research into Alzheimer's disease diagnostics has utilized 4-fluorophenyl 2-nitrobenzoate derivatives for synthesizing fluorine-18 labeled compounds, such as 2-(4'-[(18)F]fluorophenyl)-1,3-benzothiazole. This compound, a fluorine-18 analogue of Pittsburgh Compound-B, has shown promise for in vivo visualization of amyloid deposits, offering a potential pathway for early detection of Alzheimer's disease (K. Serdons et al., 2009).

Antimicrobial Compound Synthesis

The synthesis of eperezolid-like molecules from 4-fluorophenyl precursors has demonstrated significant antimicrobial activity against Mycobacterium smegmatis. This research suggests the potential of 4-fluorophenyl 2-nitrobenzoate derivatives in developing new antimicrobials, highlighting the compound's role in addressing antibiotic resistance (Meltem Yolal et al., 2012).

Pharmacological Studies

While not directly involving 4-fluorophenyl 2-nitrobenzoate, related studies on NTBC and mesotrione, which are inhibitors of 4-hydroxyphenyl pyruvate dioxygenase and have structural similarities, demonstrate the importance of such compounds in pharmacokinetics and pharmacodynamics research. These studies offer insights into how modifications of the nitrobenzoate structure can impact biological activity and therapeutic potential (M. Hall et al., 2001).

Molecular Magnetic Materials

Research into molecular magnetic materials has explored the use of 4-fluorophenyl 2-nitrobenzoate derivatives in constructing single chain magnets. These materials, incorporating Tb(III) ions and nitrobenzoate ligands, have been studied for their slow magnetic relaxation properties, contributing to the development of next-generation data storage and quantum computing technologies (Ajit Kumar Kharwar et al., 2018).

properties

IUPAC Name |

(4-fluorophenyl) 2-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-9-5-7-10(8-6-9)19-13(16)11-3-1-2-4-12(11)15(17)18/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJRDVHPCGUKAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorophenyl 2-nitrobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,4R,6R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one](/img/structure/B3147400.png)

![Bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3147416.png)

![6,7,8,9-tetrahydro-Pyrido[1,2-a]indole](/img/structure/B3147475.png)